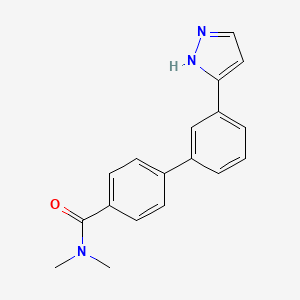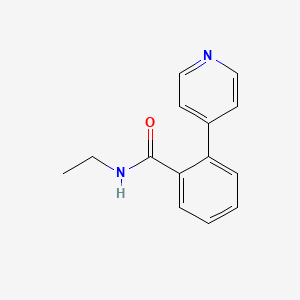
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide
Vue d'ensemble
Description
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential use as a PET imaging agent for the visualization of neuroinflammation.
Mécanisme D'action
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide binds to the TSPO on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c and the induction of apoptosis in the activated cells. The binding of N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide to TSPO also leads to the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, which can further contribute to the inflammatory response.
Biochemical and Physiological Effects:
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory effects in preclinical studies. This is likely due to its ability to induce apoptosis in activated microglia and astrocytes, as well as its ability to activate the NLRP3 inflammasome. N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been shown to have antioxidant effects, as it can scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide in lab experiments is its specificity for the TSPO on activated microglia and astrocytes. This allows for the visualization of neuroinflammation with high sensitivity and specificity. However, a limitation of using N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide is its short half-life, which can limit the duration of PET imaging studies. Additionally, N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide may not be suitable for use in humans due to its potential toxicity and off-target effects.
Orientations Futures
For N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide research include the development of longer-lived PET imaging agents that can target TSPO with higher specificity and sensitivity. Additionally, N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide may have potential as a therapeutic agent for the treatment of neuroinflammatory disorders, although further research is needed to investigate its safety and efficacy. Finally, N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide may be useful in the development of animal models for studying the pathophysiology of neuroinflammatory disorders.
Applications De Recherche Scientifique
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide has been primarily used in preclinical studies for PET imaging of neuroinflammation. This is due to its ability to bind to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes in the central nervous system during neuroinflammatory processes. PET imaging with N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide has shown promise in detecting neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)18(22)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSRPFAQMNFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3814411.png)
![N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3814418.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-methyl-N-(2-morpholin-4-ylbutyl)thiophene-3-carboxamide](/img/structure/B3814419.png)

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3814432.png)
![1-[2-methoxy-4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3814438.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3814439.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B3814445.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3814474.png)
![2-methyl-4-(4-methylphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3814481.png)
![3-[(2R*,6S*)-2,6-dimethylpiperidin-1-yl]-N-(2-ethoxyphenyl)-3-oxopropanamide](/img/structure/B3814483.png)
![2-({[3-(dimethylamino)tetrahydro-3-thienyl]methyl}amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B3814499.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3814500.png)
